2,6-difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide
Description
This compound features a 2,6-difluorobenzamide core linked to a 2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl group. The thiophen-2-yl moiety introduces aromatic heterocyclic character, which may influence binding affinity in therapeutic targets such as enzymes or receptors involved in cancer or inflammation .
Synthesis likely involves multi-step reactions, including Friedel-Crafts sulfonylation, nucleophilic substitutions, and coupling steps, as seen in analogous compounds (e.g., hydrazinecarbothioamide derivatives and triazole formation in ). Structural confirmation would rely on IR (e.g., absence of νS-H at 2500–2600 cm⁻¹ confirming thione tautomerism) and NMR spectroscopy .
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO4S2/c1-27-13-7-9-14(10-8-13)29(25,26)18(17-6-3-11-28-17)12-23-20(24)19-15(21)4-2-5-16(19)22/h2-11,18H,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUPAJNNMRHPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 2,6-difluorobenzamide: This can be achieved by reacting 2,6-difluorobenzoic acid with ammonia or an amine under suitable conditions.
Introduction of the thiophen-2-yl group: This step involves the use of a thiophene derivative, which can be coupled with the benzamide core through a palladium-catalyzed cross-coupling reaction.
Addition of the 4-methoxybenzenesulfonyl group: This can be accomplished by reacting the intermediate compound with 4-methoxybenzenesulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2,6-difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,6-difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings:
In contrast, methylsulfonyl in may reduce steric hindrance, improving solubility . Thiophen-2-yl vs. benzothiazole (): Thiophene’s smaller size and lower aromaticity may favor interactions with hydrophobic pockets, whereas benzothiazole’s nitrogen atoms could enable hydrogen bonding .
Biological Activity: Compounds with thiophenemethylthio groups (e.g., , compound 15) show antiviral and anticancer activity, suggesting the target compound’s thiophen-2-yl group may confer similar properties . Antioxidant activity in highlights the role of phenolic hydroxyl groups, which are absent in the target compound. However, the 2,6-difluoro substitution may compensate by stabilizing radical intermediates .
Synthetic Pathways :
- The target compound’s synthesis likely mirrors methods in , such as sodium hydroxide-mediated cyclization to form triazoles or thione tautomers. This contrasts with diflufenican (), which relies on pyridinecarboxamide coupling .
Tautomerism and Stability :
- Like the triazole-thione tautomers in , the target compound’s sulfonyl and thiophene groups may stabilize specific tautomeric forms, affecting reactivity and bioavailability .
Table 2: Spectroscopic Comparison
Biological Activity
2,6-Difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 357.39 g/mol
Synthesis
The synthesis of this compound involves multi-step reactions starting from commercially available starting materials. The key steps typically include:
- Formation of the sulfonamide : Reaction of 4-methoxybenzenesulfonyl chloride with an amine derivative.
- Fluorination : Introduction of fluorine atoms at the 2 and 6 positions of the benzene ring.
- Final coupling : Combining the thiophene moiety with the sulfonamide to yield the final product.
Anticancer Activity
Research has shown that derivatives similar to this compound exhibit significant anticancer properties:
- Cell Lines Tested : The compound was evaluated against various cancer cell lines, including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma).
- IC Values : The half-maximal inhibitory concentration (IC) values demonstrated potent antiproliferative effects in the nanomolar range.
| Cell Line | IC (nM) | Mechanism of Action |
|---|---|---|
| MCF7 | 45 | Cell cycle arrest in G2/M phase |
| HT-29 | 30 | Disruption of microtubule dynamics |
| M21 | 50 | Induction of apoptosis |
The biological activity is primarily attributed to the following mechanisms:
- Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
- Angiogenesis Inhibition : Studies indicate that these compounds can inhibit angiogenesis in chick chorioallantoic membrane assays, which is crucial for tumor growth .
- Cell Cycle Arrest : The compound induces cell cycle arrest, particularly at the G2/M checkpoint, preventing cancer cell proliferation .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of related sulfonamide compounds:
- Study on PIB-SOs (Phenyl Imidazolidinone Benzene Sulfonates) :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
